Cambridge id 6138935

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, also known by its CAS number 307327-20-4, is a groundbreaking chemical compound with diverse applications in scientific research. Its unique properties allow for innovative advancements in various fields, including medicine, electronics, and energy.

Aplicaciones Científicas De Investigación

3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it plays a role in the development of new pharmaceuticals and therapeutic agents. In medicine, it is utilized in the design of novel drugs and treatment strategies. In industry, it is employed in the production of advanced materials and electronic components .

Análisis De Reacciones Químicas

3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mecanismo De Acción

The mechanism of action of 3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully elucidated, it is believed to exert its effects by modulating key biochemical pathways and interacting with specific proteins and enzymes .

Comparación Con Compuestos Similares

3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include those with analogous functional groups and reactivity patterns. 3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide stands out due to its unique combination of properties, making it particularly valuable for specific applications .

Actividad Biológica

3,5-Dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

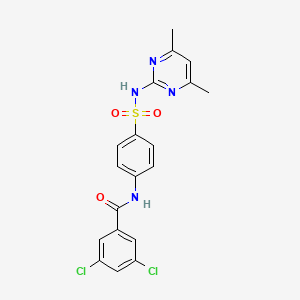

The compound can be represented by the following structural formula:

This structure features a dichlorobenzamide core with a sulfamoyl group attached to a dimethylpyrimidine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that 3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide exhibits several biological activities:

-

Enzyme Inhibition :

- The compound has shown potent inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II).

- Ki values for enzyme inhibition range from nanomolar to micromolar concentrations:

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of this compound may possess anticancer properties through the inhibition of specific cancer cell lines.

- For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

-

Antimicrobial Effects :

- Some studies have indicated potential antibacterial and antifungal activities associated with related compounds, suggesting that this compound may also exhibit similar properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide.

Study 1: Enzyme Inhibition Profile

A study focused on the synthesis and evaluation of benzamide derivatives demonstrated that modifications to the benzamide structure significantly enhanced enzyme inhibition potency against AChE and hCAs. The most potent derivatives showed Ki values in the nanomolar range .

Study 2: Anticancer Potential

Research on similar benzamide compounds indicated promising results in inhibiting cancer cell proliferation. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at specific phases .

Study 3: Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand how structural modifications influence biological activity. These studies highlight the importance of the sulfamoyl and pyrimidine groups in enhancing biological efficacy .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O3S/c1-11-7-12(2)23-19(22-11)25-29(27,28)17-5-3-16(4-6-17)24-18(26)13-8-14(20)10-15(21)9-13/h3-10H,1-2H3,(H,24,26)(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPTURPCJGYDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.